![molecular formula C12H9N3O B2645217 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 95331-56-9](/img/structure/B2645217.png)
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline
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Overview
Description
“4-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is a member of 1,3-oxazoles . It has a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol . The IUPAC name for this compound is 4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline .
Synthesis Analysis
The synthesis of oxazolo[4,5-b]pyridine derivatives has been reported in various studies . For instance, one method involves the use of polyphosphoric acid added to a mixture of 2-aminophenols and carboxylic acids at room temperature, heated to 170°C . Another method involves a Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The InChI and Canonical SMILES for this compound are also available .Chemical Reactions Analysis
Oxazolo[4,5-b]pyridines are attractive bicyclic hetero-aromatic motifs with various properties . The chemistry and biological action of oxazole derivatives have been reviewed in several studies .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.22 g/mol, an XLogP3-AA of 2, one hydrogen bond donor count, four hydrogen bond acceptor count, and one rotatable bond count . It also has an exact mass and monoisotopic mass of 211.074561919 g/mol .Scientific Research Applications
Dye Production and Fabric Coloring
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives have been employed in the production of disperse and cationic dyes. These dyes are suitable for coloring polyamide fabrics and can also be used for acrylic fibers. The color properties of dyed materials were assessed using tristimulus colorimetry, highlighting the potential of these compounds in the textile industry (Barni et al., 1985).
Biological Activity Analysis
Some derivatives of this compound have demonstrated significant biological activities. For example, they have been shown to possess anti-inflammatory and analgesic properties without causing gastrointestinal irritation, common in other anti-inflammatory compounds. This makes them a potential alternative in therapeutic applications (Clark et al., 1978).
Antimicrobial Activity
Certain oxazolo[4,5-b]pyridine derivatives have exhibited notable antimicrobial activities against various bacterial strains, including drug-resistant isolates. Some compounds showed comparable or superior activity to existing antimicrobials like ampicillin and gentamicin, suggesting their potential use as novel antimicrobial agents (Celik et al., 2021).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound derivatives have been a subject of research, focusing on efficient synthesis methods and exploring their reactivity. This research contributes to the understanding of these compounds’ chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Hojati et al., 2011).
Mechanism of Action
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in various studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYADSABMIDDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
95331-56-9 |
Source
|
Record name | 95331-56-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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